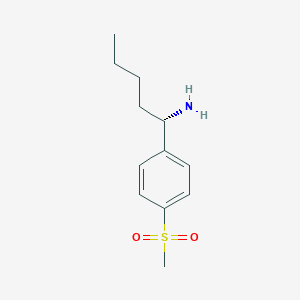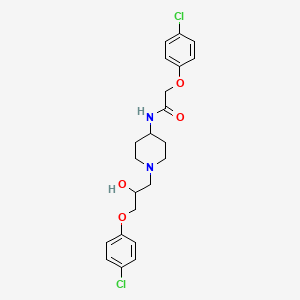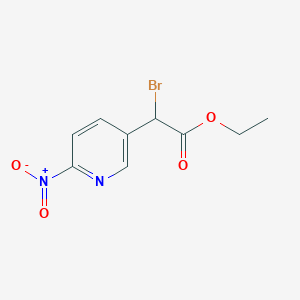
(1R,2R)-1-Amino-1-phenylpropan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-1-phenylpropan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of both amino and hydroxyl functional groups attached to a chiral carbon framework, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-phenylpropan-2-OL can be achieved through several methods. One common approach involves the reductive amination of a hydroxy ketone precursor using ammonia and Raney nickel as a catalyst. Another method includes the ammonolysis of an epoxide derivative, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and resolution techniques is often employed to obtain the enantiomerically pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-Amino-1-phenylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Applications De Recherche Scientifique
(1R,2R)-1-Amino-1-phenylpropan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including selective norepinephrine reuptake inhibitors.
Industry: The compound is utilized in the production of fine chemicals and as a resolving agent in chiral separations.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Amino-1-phenylpropan-2-OL involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the release of amp-activated protein from cells and inhibit the production of inflammatory cytokines and chemokines in human monocytes . These interactions contribute to its biological effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diol:
(1R,2R)-2-Amino-1-phenyl-1,3-propanediol: This compound is closely related and has been studied for its potential in various synthetic applications.
Uniqueness
(1R,2R)-1-Amino-1-phenylpropan-2-OL is unique due to its specific combination of amino and hydroxyl groups attached to a chiral carbon. This structural feature makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1 |
Clé InChI |
AAEOXZIUGCXWTF-APPZFPTMSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC=CC=C1)N)O |
SMILES canonique |
CC(C(C1=CC=CC=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)

![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)
